2-fluoro-N-({5-[(2-oxo-2-phenylethyl)thio]-1,3,4-oxadiazol-2-yl}methyl)benzamide
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Overview
Description
2-fluoro-N-({5-[(2-oxo-2-phenylethyl)thio]-1,3,4-oxadiazol-2-yl}methyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Scientific Research Applications
Anticancer Evaluation
Research has highlighted the design and synthesis of compounds similar to 2-fluoro-N-({5-[(2-oxo-2-phenylethyl)thio]-1,3,4-oxadiazol-2-yl}methyl)benzamide, emphasizing their potential in anticancer activity. A study demonstrated that a series of substituted benzamides, designed starting from specific acids and evaluated against various cancer cell lines, exhibited moderate to excellent anticancer activity. This suggests the potential utility of such compounds in cancer treatment research (Ravinaik et al., 2021).
Fluorogenic Reagent for Thiols
Another application involves the synthesis of fluorogenic reagents for thiols, highlighting the reactivity and specificity of similar fluorinated compounds for detecting thiol groups in biological samples. This approach could be valuable in bioanalytical applications for studying cellular thiol levels, which are crucial in various physiological and pathological processes (Toyo’oka et al., 1989).
Antimicrobial Analog Synthesis
Further research into the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial properties. Such studies are significant for developing new antimicrobial agents, especially given the increasing resistance to existing antibiotics. Compounds synthesized through these methods showed high activity against several bacterial and fungal strains, highlighting their potential as new antimicrobial agents (Desai et al., 2013).
Orexin-1 Receptor Mechanisms on Compulsive Food Consumption
Investigations into the role of Orexin-1 receptor mechanisms on compulsive food consumption have utilized compounds with similar structures to examine their effects in models of binge eating. Such research provides insights into the neurological underpinnings of eating disorders and the potential for targeted pharmacological treatments (Piccoli et al., 2012).
Crystal Structure Studies
Crystal structure studies of compounds with 1,3,4-oxadiazol rings have contributed to the understanding of molecular interactions and stability, essential for designing drugs with optimal efficacy and stability. These studies offer crucial insights into the molecular architecture and potential interactions in biological systems (Sharma et al., 2016).
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound belongs to the class of oxadiazoles , which have been known to interact with a wide range of targets depending on their structure and substituents
Mode of Action
Oxadiazoles are known to interact with their targets through various mechanisms, such as inhibition or activation, depending on the specific structure of the compound and the nature of the target .
Biochemical Pathways
Oxadiazoles have been found to be involved in a variety of biochemical pathways due to their diverse range of targets
properties
IUPAC Name |
2-fluoro-N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3S/c19-14-9-5-4-8-13(14)17(24)20-10-16-21-22-18(25-16)26-11-15(23)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMAYSSHBNBMOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-({5-[(2-oxo-2-phenylethyl)thio]-1,3,4-oxadiazol-2-yl}methyl)benzamide |
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